2-(2-Fluorophenyl)-N-methylacetamide
Overview
Description
Scientific Research Applications
Fluorinated Compounds in Organic Synthesis
Fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, are key intermediates in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs like flurbiprofen. These compounds often require sophisticated synthesis techniques due to the challenges associated with incorporating fluorine atoms and handling potentially toxic intermediates. The development of practical methods for the synthesis of these intermediates is crucial for large-scale production and further pharmaceutical applications (Qiu, Gu, Zhang, & Xu, 2009).
Fluorophores in Medical Diagnostics
The application of fluorescent compounds, like methylene blue, in medical diagnostics illustrates the potential of fluorinated derivatives in enhancing imaging techniques. Fluorescent properties of such compounds are utilized in intraoperative fluorescent imaging, highlighting their critical role in surgical settings and cancer detection (Cwalinski et al., 2020).
Toxicity and Biological Effects
Understanding the biological and toxicological effects of acetamide derivatives provides insight into the safety and potential therapeutic applications of compounds like 2-(2-Fluorophenyl)-N-methylacetamide. Research on the toxicology of acetamide and its derivatives emphasizes the importance of comprehensive studies to ascertain the safety profile of such compounds (Kennedy, 2001).
Fluorophores in Molecular Imaging
The toxicity of organic fluorophores used in molecular imaging highlights the need for careful evaluation of fluorinated compounds in medical applications. The balance between the beneficial imaging capabilities and potential toxic effects must be carefully managed to ensure patient safety (Alford et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLXIQFZZZWADQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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